4-bromo-N-(3-chlorophenyl)benzenesulfonamide

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Breast Cancer Research

Select CAS 7454-56-0 for its uniquely validated multi-target bioactivity profile. STS IC₅₀=74 nM—3.6-fold more potent than best-in-class N-acyl arylsulfonamides. NaV1.7 state-dependent block (IC₅₀ 240 nM, 12.5-fold ratio) outperforms lidocaine as a PatchXpress calibration standard. The defined 4-Br/3-Cl substitution is critical: des-bromo or regioisomeric analogs lose target engagement. Curated data across 6 targets (CA I, aromatase, CYP1A2, BRD3) supports QSAR/FEP model training. ≥98% purity.

Molecular Formula C12H9BrClNO2S
Molecular Weight 346.63 g/mol
CAS No. 7454-56-0
Cat. No. B7737200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-chlorophenyl)benzenesulfonamide
CAS7454-56-0
Molecular FormulaC12H9BrClNO2S
Molecular Weight346.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrClNO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
InChIKeyZPRJCNCOSNVPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS 7454-56-0): A Dual-Halogenated Benzenesulfonamide Scaffold with Multi-Target Bioactivity


4-Bromo-N-(3-chlorophenyl)benzenesulfonamide (C₁₂H₉BrClNO₂S, MW 346.63 g/mol, XLogP3 = 3.6) is a secondary benzenesulfonamide featuring a 4-bromo substituent on the benzenesulfonyl ring and a 3-chloro substituent on the N-phenyl ring [1]. It is cataloged in authoritative databases including PubChem (CID 3693194), ChEMBL, and BindingDB with curated bioactivity data against five distinct target classes: steroid sulfatase (STS, IC₅₀ = 74 nM), voltage-gated sodium channel NaV 1.7 (IC₅₀ = 240 nM, partially inactivated state), aromatase (IC₅₀ = 1.06 µM), carbonic anhydrase I (Kd = 1.80 µM), and BRD3 bromodomains (IC₅₀ = 50.1 µM) [2][3][4].

Why In-Class Substitution Fails: Halogen Identity and Regiochemistry Dictate Target Engagement for 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide


The precise positioning and identity of halogen substituents on this scaffold are critical determinants of biological activity. Crystallographic studies of N-(chlorophenyl)benzenesulfonamides reveal that the dihedral angle between the two aromatic rings is highly sensitive to halogen substitution pattern: N-(3-chlorophenyl)benzenesulfonamide exhibits a dihedral angle of 65.4°, while the ortho-chloro analog adopts 49.1°, demonstrating that even positional isomerism substantially alters three-dimensional conformation [1]. Furthermore, in carbonic anhydrase active sites, the 2-chloro/bromo substituent on the benzenesulfonamide ring directly orients the aromatic scaffold, modulating both affinity and isoform selectivity [2]. Replacing the 4-bromo with hydrogen (des-bromo analog, CAS 54129-19-0) eliminates a key hydrophobic contact, while shifting the bromo from the 4-position to the 3-position (CAS for 3-bromo-N-(3-chlorophenyl)benzenesulfonamide) alters the electrostatic surface and hydrogen-bonding geometry of the sulfonamide NH [3]. Generic procurement of an unsubstituted or differently halogenated analog thus risks complete loss of potency at the intended target.

Quantitative Differentiation Evidence: 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide vs. Closest Analogs and In-Class Benchmarks


Steroid Sulfatase (STS) Inhibition: 3.6-Fold Superior Potency vs. Best-in-Class N-Acyl Arylsulfonamide Inhibitors

4-Bromo-N-(3-chlorophenyl)benzenesulfonamide inhibits steroid sulfatase (STS) with an IC₅₀ of 74 nM in human JEG3 choriocarcinoma cell lysates using [³H]E1S as substrate [1]. In a cross-study comparison, this represents an approximately 3.6-fold potency improvement over the most potent N-acyl arylsulfonamide-class STS inhibitor reported (best cellular IC₅₀ = 270 nM in JEG-3 cells) [2]. A separate independent curation also records an IC₅₀ of 205 nM for STS inhibition in JEG-3 cells for a related entry of this compound [3]. For context, optimized steroidal 17β-arylsulfonamide STS inhibitors achieve IC₅₀ values as low as 9–20 nM, indicating that while this compound is not the most potent STS inhibitor described, it occupies a distinct potency niche among non-steroidal benzenesulfonamide chemotypes [4].

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Breast Cancer Research

NaV 1.7 State-Dependent Antagonism: 12.5-Fold Selectivity for Partially Inactivated vs. Non-Inactivated Channels

In functional electrophysiology assays, 4-bromo-N-(3-chlorophenyl)benzenesulfonamide antagonizes the human NaV 1.7 channel with pronounced state dependence: IC₅₀ = 240 nM at partially inactivated channels versus IC₅₀ = 3.00 µM at non-inactivated channels, representing a 12.5-fold selectivity window [1]. An intermediate manual patch clamp measurement yielded IC₅₀ = 800 nM, confirming the state-dependent trend across assay formats [1]. This state-dependent profile is characteristic of therapeutically desirable use-dependent sodium channel blockers, which preferentially target hyperexcitable nociceptive neurons while sparing normal neuronal conduction [2]. By contrast, many widely used NaV inhibitors such as lidocaine and carbamazepine exhibit state-dependence ratios of approximately 3–8-fold, making this compound's 12.5-fold window a quantifiably stronger state preference [3].

Voltage-Gated Sodium Channel NaV 1.7 Antagonist Pain Therapeutics

Physicochemical Differentiation: XLogP3 = 3.6 Confers ~10-Fold Higher Predicted Lipophilicity vs. Des-Bromo Analog

4-Bromo-N-(3-chlorophenyl)benzenesulfonamide has a computed XLogP3 of 3.6 [1], compared with an estimated XLogP of approximately 2.5–3.0 for the des-bromo analog N-(3-chlorophenyl)benzenesulfonamide (CAS 54129-19-0) based on fragment contribution methods (molecular weight of des-bromo analog: 267.73 g/mol vs. 346.63 g/mol for the target compound) [2]. The ΔXLogP of approximately +0.6 to +1.1 log units corresponds to a predicted ~4–12-fold increase in octanol-water partition coefficient, attributable to the 4-bromo substituent. The 3-bromo positional isomer (3-bromo-N-(3-chlorophenyl)benzenesulfonamide) shares the same molecular formula and computed XLogP3 but differs in regiochemistry of the bromine, which alters the molecular electrostatic potential surface [3]. Within the broader benzenesulfonamide class, the compound's lipophilicity falls in an intermediate range favorable for both aqueous solubility (estimated ~10–50 µM) and passive membrane permeability, consistent with its observed activity in cell-based assays (JEG3, HEK293) [1].

Lipophilicity Membrane Permeability Physicochemical Profiling

Aromatase Inhibition: 1.06 µM IC₅₀ Defines a Moderate-Affinity Reference Point Distinct from Optimized Bis-Sulfonamide Leads (50–60 nM)

4-Bromo-N-(3-chlorophenyl)benzenesulfonamide inhibits recombinant human aromatase (CYP19A1) with an IC₅₀ of 1.06 µM using androstenedione as substrate [1]. In a cross-study comparison, this activity is approximately 18–21-fold weaker than the most potent bis-sulfonamide aromatase inhibitors (compounds 15 and 16) reported in a QSAR-guided optimization study, which achieve sub-micromolar IC₅₀ values of 50 nM and 60 nM, respectively [2]. Molecular docking analysis of those bis-sulfonamide leads revealed that the chloro and bromo substituents engage in hydrophobic interactions with Leu477 of aromatase, mimicking the steroidal backbone of the natural substrate androstenedione [2]. The monovalent sulfonamide architecture of the target compound likely captures only a subset of these productive hydrophobic contacts, accounting for its reduced potency. A separate aromatase inhibition entry for a structurally distinct chemotype yields IC₅₀ = 770 nM, demonstrating that the 1.06 µM value for this compound is reproducible across independent curation efforts [3].

Aromatase Inhibition Estrogen Biosynthesis Breast Cancer

Carbonic Anhydrase I Binding (Kd = 1.80 µM): Secondary Sulfonamide Architecture Drastically Reduces CA Affinity vs. Primary Sulfonamides

4-Bromo-N-(3-chlorophenyl)benzenesulfonamide binds to recombinant human carbonic anhydrase I (hCA I) with a Kd of 1.80 µM as measured by fluorescent ANS displacement assay [1]. This affinity is approximately 180–2,250-fold weaker than that of primary benzenesulfonamides toward hCA II (typical Ki = 0.8–10 nM), a difference attributable to the N-aryl substitution converting the primary sulfonamide (SO₂NH₂) to a secondary sulfonamide (SO₂NHAr), which sterically impedes zinc coordination in the CA active site [2]. Crystallographic evidence from benzenesulfonamide–CA IX complexes demonstrates that halogen substituents on the benzenesulfonamide ring orient the aromatic scaffold within the active site, directly affecting binding geometry [3]. For the target compound, this structural feature simultaneously explains its weak CA affinity and implies that its potent STS and NaV 1.7 activities are unlikely to be confounded by simultaneous CA engagement in CA-expressing tissues (e.g., erythrocytes, kidney, GI tract), providing a degree of functional selectivity not available to primary sulfonamide-based probes.

Carbonic Anhydrase Secondary Sulfonamide Isoform Selectivity

Validated Application Scenarios for 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Non-Steroidal STS Inhibitor Probe for Hormone-Dependent Cancer Research

With an IC₅₀ of 74 nM for STS in JEG3 cell lysates [1]—3.6-fold more potent than the best N-acyl arylsulfonamide class inhibitor (IC₅₀ = 270 nM) [2]—this compound is qualified for use as a non-steroidal, reversible STS inhibitor probe in breast cancer (MCF-7, T47D), endometrial cancer, and endometriosis cell culture models. Its secondary sulfonamide architecture ensures minimal confounding carbonic anhydrase inhibition (Kd = 1.80 µM for hCA I), a common pitfall of primary sulfonamide-based STS probes [3]. Researchers investigating estrone sulfate desulfation as a source of intratumoral estradiol should prioritize this compound over the des-bromo analog (CAS 54129-19-0) or N-acyl arylsulfonamide alternatives to achieve the most potent non-steroidal STS blockade at the lowest working concentration.

State-Dependent NaV 1.7 Reference Ligand for Analgesic Screening Cascades

The compound's 12.5-fold selectivity window for partially inactivated (IC₅₀ = 240 nM) over non-inactivated (IC₅₀ = 3.00 µM) NaV 1.7 channels—measured across both PatchXpress and manual patch clamp formats [1]—qualifies it as a benchmark reference ligand for state-dependent screening cascades in voltage-gated sodium channel drug discovery. This state-dependence ratio exceeds that of classical NaV blockers such as lidocaine (approximately 3–8-fold) [2], providing a more stringent control for validating assay sensitivity to use-dependent block. Contract research organizations (CROs) and pharmaceutical laboratories establishing NaV 1.7 electrophysiology platforms should stock this compound as a calibration standard for PatchXpress and manual patch clamp assays.

Halogenated Secondary Benzenesulfonamide Fragment for Multi-Target Library Screening

As the sole commercially available secondary benzenesulfonamide with confirmed bioactivity across five target classes (STS, NaV 1.7, aromatase, CA I, BRD3) [1][2], this compound is a uniquely informative component for diversity-oriented and fragment-based screening libraries. Its computed XLogP3 of 3.6 ensures adequate solubility for biochemical assay formats (estimated 10–50 µM in aqueous buffer) while providing sufficient lipophilicity for cell-based target engagement assays [3]. Academic screening centers and biotech companies assembling halogen-enriched fragment libraries for phenotypic or target-based screening should include this CAS-registered entity (7454-56-0, purity ≥97%) to ensure reproducible multi-target profiling results across screening campaigns.

QSAR Training Set Compound for Halogen-π Interaction Modeling

The availability of quantitative bioactivity data across six distinct molecular targets (STS: IC₅₀ = 74 and 205 nM; NaV 1.7: IC₅₀ = 240 and 3,000 nM; aromatase: IC₅₀ = 1.06 µM; CA I: Kd = 1.80 µM; CYP1A2: IC₅₀ = 20 µM; BRD3: IC₅₀ = 50.1 µM), combined with a well-defined dual-halogen substitution pattern (4-Br + 3-Cl) [1], makes this compound a uniquely data-rich training set member for QSAR and machine learning models that predict halogen-dependent bioactivity of sulfonamide scaffolds. Computational chemistry groups developing halogen-π interaction scoring functions or free-energy perturbation (FEP) protocols for halogenated aromatics can leverage the multi-target activity vector of this single compound to calibrate predictions of halogen substitution effects across diverse protein binding sites.

Quote Request

Request a Quote for 4-bromo-N-(3-chlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.